N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide
Description
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone (5,5-dioxido) group, a meta-tolyl substituent, and an oxalamide linker bound to an isobutyl chain.
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-14-9-27(25,26)10-15(14)21-22(16)13-6-4-5-12(3)7-13/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSVPPPZAFSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the m-Tolyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Oxidation to Form the Dioxide: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Attachment of the Isobutyloxalamide Moiety: This step involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide has shown promise as a potential therapeutic agent. Research indicates that compounds with similar structures possess anti-inflammatory and anticancer properties. The thieno[3,4-c]pyrazole moiety is known to interact with various biological targets:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation.
- Anticancer Potential : It has been evaluated for its cytotoxic effects against cancer cell lines, demonstrating the ability to induce apoptosis in certain types of cancer cells.
Biological Research
The compound's bioactive properties make it a candidate for drug discovery. Its interactions with specific enzymes and receptors can modulate biological pathways relevant to disease progression. For instance:
- Enzyme Inhibition : Research has indicated that compounds in this class can inhibit key enzymes involved in metabolic processes related to cancer.
- Receptor Modulation : Studies are ongoing to evaluate its effects on various receptors implicated in inflammatory responses.
Materials Science
In addition to its biological applications, this compound is being explored for its potential in developing new materials:
- Advanced Materials Development : The unique chemical properties of this compound can be harnessed to create materials with specific functionalities, such as enhanced thermal stability or electrical conductivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Elmongy et al. (2020) | Cytotoxic Effects | Evaluated thieno[3,4-c]pyrazole derivatives for their cytotoxicity against breast cancer cell lines; showed significant inhibition of cell proliferation. |
| Wang et al. (2021) | Anti-inflammatory Properties | Investigated the anti-inflammatory effects of similar compounds; found potential in reducing cytokine production in vitro. |
| Zhang et al. (2022) | Synthesis Optimization | Developed a streamlined synthesis route for high-yield production of thieno[3,4-c]pyrazole derivatives using continuous flow chemistry techniques. |
Mechanism of Action
The mechanism of action of N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide
This analog replaces the isobutyl group with a 3-isopropoxypropyl chain (). Key differences include:
- Substituent Effects : The 3-isopropoxypropyl group introduces an ether linkage, likely increasing solubility in polar solvents compared to the isobutyl variant. However, the bulkier substituent may reduce membrane permeability.
- Pharmacokinetics : Isobutyl’s shorter alkyl chain may enhance metabolic stability by reducing oxidative degradation pathways common to longer alkyl ethers .
Thieno[3,4-c]pyrazol-3-yl Acetamide Derivatives
Patent literature () highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. While the target compound shares the thienopyrazole core, its oxalamide linker and sulfone group distinguish it:
- Sulfone vs. Non-sulfonated Derivatives: The 5,5-dioxido group increases electron deficiency, which may enhance interactions with positively charged residues in autotaxin’s active site .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Autotaxin Inhibition: The sulfone-modified thienopyrazole scaffold in the target compound is hypothesized to exhibit superior inhibitory activity against autotaxin compared to non-sulfonated analogs, based on structural precedents in related patents .
- Synthetic Feasibility : The oxalamide linker’s synthetic accessibility (via coupling reactions) supports scalability, a critical factor for drug development .
Biological Activity
The compound N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide belongs to a class of thienopyrazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a thieno[3,4-c]pyrazole core, which is known for its versatility in medicinal chemistry. The synthesis of such compounds typically involves multi-step processes that include cyclization reactions and functional group modifications to enhance bioactivity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | m-Tolyl and isobutyloxalamide |
| Functional Groups | Dioxido and amide groups |
Biological Activity
Thienopyrazole derivatives have demonstrated a wide range of biological activities including anti-inflammatory , antimicrobial , antioxidant , and anticancer properties. The specific compound under review has been evaluated for its potential effects in various biological assays.
Antioxidant Activity
Recent studies have shown that thienopyrazole derivatives can act as effective antioxidants. For instance, a study assessed the protective effects of similar compounds against oxidative stress induced by toxic agents in fish erythrocytes. The results indicated a significant reduction in erythrocyte malformations when treated with thienopyrazole derivatives compared to controls exposed to toxins like 4-nonylphenol .
Antimicrobial and Anticancer Properties
Thienopyrazole compounds have also been reported to exhibit antimicrobial and anticancer activities. A review of pyrazole derivatives highlighted their effectiveness against various bacterial strains and cancer cell lines. The mechanism of action is often linked to the inhibition of specific enzymes or pathways crucial for cell survival and proliferation .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative damage in erythrocytes | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibition of cancer cell growth |
Study 1: Erythrocyte Protection
In a controlled experiment involving African catfish (Clarias gariepinus), the administration of thienopyrazole derivatives resulted in a marked decrease in the percentage of altered erythrocytes from 40.3% (control) to approximately 12% when treated with specific derivatives. This indicates a strong protective effect against oxidative damage caused by environmental toxins .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various thienopyrazole derivatives against common pathogens. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
